1,2,3,4,6,7,8-Heptachlorodibenzofuran

Description

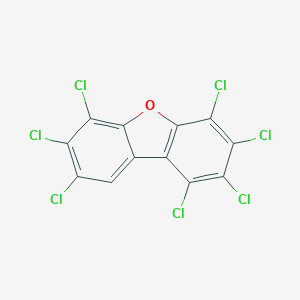

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,4,6,7,8-heptachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HCl7O/c13-3-1-2-4-6(15)7(16)8(17)10(19)12(4)20-11(2)9(18)5(3)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMKCPIVJOGHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)OC2=C(C(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HCl7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052350 | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67562-39-4, 38998-75-3, 67652-39-5 | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67562-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptachlorodibenzofurans | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038998753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067562394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 1,2,3,4,6,7,8-heptachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067652395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58J222A38N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,2,3,4,6,7,8-Heptachlorodibenzofuran synthesis and origin

An In-depth Technical Guide on the Origin and Unintentional Synthesis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran

Abstract

This compound (1,2,3,4,6,7,8-HpCDF) is a highly chlorinated and toxic compound belonging to the polychlorinated dibenzofurans (PCDFs) family. It is not produced commercially but is an unintentional byproduct of various industrial and thermal processes.[1][2] This technical guide provides a comprehensive overview of the origins and formation pathways of 1,2,3,4,6,7,8-HpCDF, intended for researchers, scientists, and professionals in drug development and environmental science. The document details the precursor compounds and reaction conditions that lead to its formation and discusses its environmental prevalence.

Introduction to this compound

This compound is a persistent organic pollutant (POP) and a member of the dioxin-like compounds.[3] Its chemical structure consists of a dibenzofuran (B1670420) core with seven chlorine atoms. The specific arrangement of chlorine atoms, particularly at positions 2, 3, 7, and 8, contributes to its significant toxicity. The physical and chemical properties of 1,2,3,4,6,7,8-HpCDF are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 67562-39-4[4][5][6][7] |

| Molecular Formula | C₁₂HCl₇O[1][5][6][7] |

| Molecular Weight | 409.307 g/mol [7] |

| Appearance | Solid[5] |

| Synonyms | 1,2,3,4,6,7,8-HpCDF, PCDF 131[5][6] |

Origins and Environmental Sources

1,2,3,4,6,7,8-HpCDF is primarily of anthropogenic origin, generated as an unintended byproduct of various industrial activities. Key sources include:

-

Thermal Processes: Municipal solid waste incinerators are a significant source.[3][5] The combustion of organic matter in the presence of chlorine leads to the formation of PCDFs.[2] Other thermal sources include fires involving polychlorinated biphenyls (PCBs) and the incineration of medical and industrial waste.[8]

-

Industrial Processes: The manufacturing of certain chlorinated chemicals, such as chlorophenols and their derivatives, can produce PCDFs as impurities.[9] The pulp and paper industry, particularly when using chlorine for bleaching, has also been identified as a source.[10]

-

Environmental Presence: Due to its persistence, 1,2,3,4,6,7,8-HpCDF is found in various environmental compartments, including soil, sediment, and biota.[3][5] It can bioaccumulate in the food chain, leading to its detection in freshwater fish and human breast milk.[3][5]

Pathways of Unintentional Synthesis

The formation of 1,2,3,4,6,7,8-HpCDF and other PCDFs occurs primarily through two main pathways in thermal processes: de novo synthesis and precursor-mediated synthesis. Both pathways are typically catalyzed by metal species, such as copper.[11]

De Novo Synthesis

De novo synthesis involves the formation of PCDFs from elemental carbon (soot) in the presence of a chlorine source, oxygen, and a catalyst.[12] This process typically occurs at temperatures between 250°C and 450°C.[12]

Caption: De Novo Synthesis Pathway for PCDF Formation.

Precursor-Mediated Synthesis

This pathway involves the transformation of chlorinated aromatic compounds, known as precursors, into PCDFs.[12] The primary precursors are chlorophenols (CPs) and chlorobenzenes (CBs).[11][13] This process can occur through both homogeneous gas-phase reactions at high temperatures (500-800°C) and heterogeneous catalytic reactions at lower temperatures (200-500°C).[12][14]

The relative concentrations of CPs and CBs can influence the ratio of polychlorinated dibenzo-p-dioxins (PCDDs) to PCDFs, with a higher concentration of CBs favoring the formation of PCDFs.[11][13]

Caption: Precursor-Mediated Synthesis of PCDFs.

Table 2: Key Parameters in the Unintentional Synthesis of PCDFs

| Parameter | Influence on PCDF Formation | Temperature Range |

| Precursors | Chlorophenols and chlorobenzenes are key precursors.[12][13] Higher chlorobenzene (B131634) to chlorophenol ratio favors PCDF formation.[11] | 200-800°C[12][14] |

| Temperature | Formation is temperature-dependent, with different pathways dominating at different temperature ranges. | 200-800°C[12][14] |

| Catalysts | Transition metals like copper act as catalysts, particularly in heterogeneous reactions. | 250-500°C[12] |

| Oxygen | Oxygen is essential for de novo synthesis and influences precursor oxidation.[13][14] | - |

| Chlorine Source | The presence of both organic and inorganic chlorine is necessary for the chlorination steps. | - |

Toxicological Significance

1,2,3,4,6,7,8-HpCDF is a dioxin-like compound, meaning it exhibits a toxicity mechanism similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most toxic congener. Its toxicity is often expressed in terms of a Toxic Equivalency Factor (TEF), which relates its potency to that of TCDD. Health effects associated with exposure to dioxin-like compounds include:

-

Chloracne: A severe skin condition.[15]

-

Reproductive and Developmental Effects: Can act as a reproductive toxin.[1]

-

Carcinogenicity: Classified as a potential human carcinogen.

Conclusion

This compound is a significant environmental contaminant originating from unintentional synthesis in industrial and thermal processes. Understanding its formation pathways, particularly the roles of precursors, temperature, and catalysts, is crucial for developing strategies to mitigate its release into the environment. The primary routes of formation, de novo and precursor-mediated synthesis, highlight the importance of controlling combustion conditions and managing chlorinated waste streams. Continued research into the environmental fate and toxicology of 1,2,3,4,6,7,8-HpCDF is essential for protecting human health and the environment.

References

- 1. This compound | C12HCl7O | CID 38199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (¹³Cââ, 99%) 50 µg/mL in nonane - Cambridge Isotope Laboratories, EF-974 [isotope.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - OEHHA [oehha.ca.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. usbio.net [usbio.net]

- 7. This compound [webbook.nist.gov]

- 8. Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pulp (paper) - Wikipedia [en.wikipedia.org]

- 11. PCDD/PCDF ratio in the precursor formation model over CuO surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aaqr.org [aaqr.org]

- 13. Surface catalysed PCDD/F formation from precursors – high PCDF yield does not indicate de novo mechanism! - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aaqr.org [aaqr.org]

- 15. Heptachlorodibenzo-p-dioxin - Wikipedia [en.wikipedia.org]

- 16. caymanchem.com [caymanchem.com]

Physicochemical Properties of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF), a class of persistent organic pollutants (POPs) of significant environmental and toxicological concern.[1][2] These compounds are not intentionally produced but are formed as byproducts in various industrial processes, such as waste incineration and the manufacturing of certain chemicals.[3][4] Due to their lipophilicity and resistance to degradation, PCDFs bioaccumulate in the food chain, posing risks to human health and the environment.[1] Understanding the physicochemical properties of specific congeners like 1,2,3,4,6,7,8-HpCDF is crucial for assessing their environmental fate, transport, and toxicological effects. This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2,3,4,6,7,8-HpCDF, details relevant experimental protocols for their determination, and illustrates its primary mechanism of action through the aryl hydrocarbon receptor (AhR) signaling pathway.

Core Physicochemical Properties

The physicochemical properties of 1,2,3,4,6,7,8-HpCDF dictate its behavior in biological and environmental systems. Key parameters include its molecular structure, solubility, vapor pressure, and partitioning behavior.

| Property | Value | Source |

| Chemical Formula | C₁₂HCl₇O | [3] |

| Molecular Weight | 409.3 g/mol | [5] |

| CAS Number | 67562-39-4 | [3] |

| Appearance | Solid | [3] |

| Water Solubility | Very low (estimated) | [1] |

| Vapor Pressure | Low (estimated) | [5] |

| Log Kₒw (Octanol-Water Partition Coefficient) | High (estimated, indicative of high lipophilicity) | [1] |

| Henry's Law Constant | Varies with temperature and estimation method | N/A |

| Solubility in Organic Solvents | Slightly soluble in chloroform (B151607) and methanol (B129727) upon heating. | [3] |

Experimental Protocols

The determination of physicochemical properties for highly hydrophobic and persistent compounds like 1,2,3,4,6,7,8-HpCDF requires specialized and highly sensitive analytical methods. The following sections outline the general experimental approaches.

Analysis of 1,2,3,4,6,7,8-HpCDF in Environmental Matrices

The standard methodology for the analysis of PCDFs in environmental samples is outlined in U.S. Environmental Protection Agency (EPA) Methods 8280B, 8290A, and TO-9A.[6][7][8] These methods involve a multi-step process to extract, clean up, and quantify the analytes at very low concentrations.

1. Sample Extraction:

-

Solid Matrices (Soil, Sediment, Fly Ash): Soxhlet extraction with a suitable solvent, typically toluene, is a common technique.[8]

-

Aqueous Matrices (Water): Liquid-liquid extraction with a solvent like dichloromethane (B109758) is used.[6]

-

Air Samples: High-volume air samplers with quartz-fiber filters and polyurethane foam (PUF) adsorbent are used to collect both particulate and vapor-phase compounds.[7]

2. Sample Cleanup: Due to the complexity of environmental matrices and the potential for interferences, a rigorous cleanup procedure is essential. This typically involves a series of chromatographic steps, which may include:

-

Acid-base washing

-

Alumina column chromatography

-

Silica gel column chromatography

3. Instrumental Analysis: High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the definitive analytical technique for the quantification of PCDDs and PCDFs.[6][7][8] This method provides the necessary selectivity and sensitivity to detect these compounds at parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) levels.

Determination of Water Solubility

For highly hydrophobic compounds, the generator column method is a standard and reliable technique.

-

Column Preparation: A solid support material within a column is coated with the test substance, 1,2,3,4,6,7,8-HpCDF.

-

Elution: Water is pumped through the generator column at a slow, controlled flow rate.

-

Equilibration: As the water passes through the column, it becomes saturated with the compound.

-

Analysis: The concentration of 1,2,3,4,6,7,8-HpCDF in the eluted water is determined using HRGC/HRMS after extraction and concentration.

Determination of Vapor Pressure

Due to the low volatility of 1,2,3,4,6,7,8-HpCDF, sensitive methods are required to measure its vapor pressure. The Knudsen effusion method or dynamic gas saturation technique are suitable.

-

Knudsen Effusion Method: The substance is placed in a cell with a small orifice. The rate of mass loss due to effusion of the vapor through the orifice in a vacuum is measured, from which the vapor pressure can be calculated.

-

Dynamic Gas Saturation: A stream of inert gas is passed over the solid 1,2,3,4,6,7,8-HpCDF at a known flow rate, allowing the gas to become saturated with the compound's vapor. The amount of the substance transported by the gas is then determined, allowing for the calculation of the vapor pressure.

Determination of Octanol-Water Partition Coefficient (Log Kₒw)

The slow-stirring method is considered the gold standard for determining the Log Kₒw of highly hydrophobic substances.

-

System Setup: A mixture of octanol (B41247) and water is placed in a vessel and stirred slowly to avoid the formation of an emulsion.

-

Introduction of Compound: 1,2,3,4,6,7,8-HpCDF is introduced into the system.

-

Equilibration: The system is stirred for an extended period to allow the compound to partition between the octanol and water phases until equilibrium is reached.

-

Phase Separation and Analysis: The octanol and water phases are carefully separated. The concentration of 1,2,3,4,6,7,8-HpCDF in each phase is determined by HRGC/HRMS after appropriate extraction and cleanup. The Log Kₒw is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxic effects of 1,2,3,4,6,7,8-HpCDF, like other dioxin-like compounds, are primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[5][9] The activation of this pathway leads to the altered expression of a wide range of genes, resulting in various toxic responses.

As depicted in the diagram, 1,2,3,4,6,7,8-HpCDF enters the cell and binds to the cytosolic AhR complex. This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated AhR into the nucleus. In the nucleus, the AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as those encoding for cytochrome P450 enzymes (CYP1A1, CYP1B1).[5] The resulting alteration in gene expression leads to a cascade of events that manifest as various toxic effects, including immunotoxicity and carcinogenicity.[10][11]

Conclusion

This compound is a persistent and bioaccumulative toxicant. A thorough understanding of its physicochemical properties is fundamental for predicting its environmental behavior and assessing its toxicological risk. While experimental data for this specific congener remains limited, established analytical protocols and knowledge of its primary mechanism of action through the AhR signaling pathway provide a solid foundation for further research and risk assessment. Continued efforts to determine precise experimental values for its key physicochemical properties are essential for refining environmental and toxicological models.

References

- 1. unep.org [unep.org]

- 2. kalicikirleticiler.com [kalicikirleticiler.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound - OEHHA [oehha.ca.gov]

- 5. This compound | C12HCl7O | CID 38199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. well-labs.com [well-labs.com]

- 8. epa.gov [epa.gov]

- 9. Aryl hydrocarbon receptor activation by cAMP vs. dioxin: Divergent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heptachlorodibenzo-p-dioxin - Wikipedia [en.wikipedia.org]

- 11. caymanchem.com [caymanchem.com]

Unmasking a Persistent Pollutant: A Technical Guide to the Environmental Sources and Formation of 1,2,3,4,6,7,8-Heptachlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the environmental origins and formation mechanisms of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF), a persistent and toxic chlorinated organic compound. Understanding the pathways through which this congener is introduced into and formed in the environment is critical for risk assessment, the development of remediation strategies, and ensuring the purity and safety of pharmaceutical products.

Principal Environmental Sources

1,2,3,4,6,7,8-HpCDF is not intentionally produced but is an unwelcome byproduct of various industrial and combustion processes. Its presence in the environment is a result of both direct emissions and formation from precursor compounds.

Primary industrial and combustion sources include:

-

Incineration Processes: The combustion of organic materials in the presence of chlorine is a major source of HpCDF.[1] This includes municipal solid waste incinerators, hazardous waste incinerators, and industrial waste incinerators.[2][3] In these high-temperature environments, complex chemical reactions lead to the formation of a range of polychlorinated dibenzofurans (PCDFs), including the 1,2,3,4,6,7,8-hepta congener.[2][4]

-

Metallurgical Industries: Metal production and recycling facilities, such as secondary copper and zinc smelters, are significant emitters of PCDD/Fs.[4][5]

-

Pulp and Paper Manufacturing: The use of chlorine-based bleaching agents in the pulp and paper industry can lead to the formation and release of HpCDF and other chlorinated compounds into mill effluents.[1][6]

-

Chemical Manufacturing: HpCDF can be generated as an unintended byproduct in the synthesis of certain chemicals.[7][8] It has also been found as an impurity in commercial organochloride pesticide formulations.[1]

-

Smoke Emissions: Various combustion sources that produce smoke can also release HpCDF into the atmosphere.[7][8]

Once released, the persistent and lipophilic nature of 1,2,3,4,6,7,8-HpCDF leads to its accumulation in various environmental compartments and biota. It has been detected in soil near municipal waste incinerators, freshwater fish, and human breast milk.[9][10]

Formation Pathways of this compound

The formation of 1,2,3,4,6,7,8-HpCDF, along with other PCDFs, primarily occurs through two main pathways: the condensation of precursor molecules and de novo synthesis.

Precursor-Mediated Formation

This pathway involves the chemical transformation of structurally related chlorinated aromatic compounds, most notably chlorophenols.[4][11][12] Through processes like pyrolysis, these precursors can condense to form the dibenzofuran (B1670420) backbone, which is subsequently chlorinated. The specific isomers formed, including 1,2,3,4,6,7,8-HpCDF, are dependent on the starting materials and reaction conditions. For example, pentachlorophenol (B1679276) (PCP) has been identified as a precursor for the formation of polychlorinated dibenzo-p-dioxins (PCDDs) in aerobic environments, a process that can also contribute to the formation of PCDFs.[13]

De Novo Synthesis

De novo synthesis is a significant formation route, particularly in combustion processes like waste incineration. This pathway is defined as the direct formation of PCDFs from a carbon matrix in the presence of a chlorine source and oxygen.[4][11] The carbon source can be soot or other particulate organic carbon present in fly ash.[11] The process is catalyzed by metals such as copper.[11] De novo synthesis is often considered a breakdown reaction of the carbon matrix, where chlorination and oxygen incorporation lead to the formation of the dibenzofuran structure.[11] Studies on fly ash from sintering processes have shown that de novo synthesis can have optimal temperatures for PCDF formation around 325°C and 400°C.[2] In these reactions, PCDFs are often formed preferentially over PCDDs.[2]

Quantitative Data on Environmental Concentrations

The following table summarizes reported concentrations of this compound in various environmental matrices. It is important to note that concentrations can vary significantly based on the proximity to emission sources, environmental conditions, and the analytical methods employed.

| Environmental Matrix | Location/Source | Concentration Range | Units | Reference(s) |

| Industrial Stack Flue Gas | Municipal Solid Waste Incinerator (MSWI) & Cement Rotary (CR) | Dominated by 1,2,3,4,6,7,8-HpCDF, 1,2,3,4,6,7,8-HpCDD, and OCDD | ng/Nm³ | [4] |

| Soil | Vicinity of MSWIs and HWIs | A high-chlorinated congener, along with OCDD, 1,2,3,4,6,7,8-HpCDD, and OCDF | ng/kg | [2] |

| Sediment | Near a pentachlorophenol contaminated site | One of the four dominant congeners, along with OCDD, OCDF, and 1,2,3,4,6,7,8-HpCDD | ng/kg d.w. | [14] |

| Fish | Near a pentachlorophenol contaminated site | One of the four dominant congeners, along with OCDD, OCDF, and 1,2,3,4,6,7,8-HpCDD | pg/g w.w. | [14] |

Experimental Protocols

Analysis of 1,2,3,4,6,7,8-HpCDF in Environmental Samples

The standard method for the quantification of 1,2,3,4,6,7,8-HpCDF in environmental matrices is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), as outlined in U.S. EPA Method 8280B and Method 1613.[15]

Key Steps in the Analytical Workflow:

-

Sample Extraction: The method of extraction depends on the sample matrix. For solid samples like soil, sediment, and fly ash, Soxhlet extraction with a suitable solvent (e.g., toluene) is commonly used. Liquid samples are typically subjected to liquid-liquid extraction.

-

Isotope Dilution: A known amount of a ¹³C-labeled internal standard of 1,2,3,4,6,7,8-HpCDF is added to the sample before extraction. This allows for the correction of analyte losses during sample preparation and analysis, ensuring accurate quantification.

-

Sample Cleanup: The extracts undergo a multi-step cleanup process to remove interfering compounds. This often involves column chromatography using materials such as silica (B1680970) gel, alumina, and activated carbon.

-

Instrumental Analysis: The cleaned extract is then analyzed by HRGC/HRMS. The gas chromatograph separates the different PCDF congeners, and the mass spectrometer provides highly selective and sensitive detection.

-

Quantification: The concentration of 1,2,3,4,6,7,8-HpCDF is determined by comparing the response of the native analyte to that of the ¹³C-labeled internal standard.

References

- 1. aaqr.org [aaqr.org]

- 2. aaqr.org [aaqr.org]

- 3. Insight into heavy metal chemical fractions in ash collected from municipal and industrial waste incinerators in northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12HCl7O | CID 38199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (¹³Cââ, 99%) 50 µg/mL in nonane - Cambridge Isotope Laboratories, EF-974 [isotope.com]

- 7. epa.gov [epa.gov]

- 8. Pulp and Paper Mill Effluent Chlorinated Dioxins and Furans Regulations [laws-lois.justice.gc.ca]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. canada.ca [canada.ca]

- 11. Polychlorinated dibenzo(p)dioxin and furan (PCDD/F) congener profiles in cement kiln emissions and impacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Polychlorinated dibenzo-p-dioxins and dibenzofuran contents in fish and sediment near a pentachlorophenol contaminated site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound [webbook.nist.gov]

Toxicological Profile of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF), a class of persistent environmental pollutants.[1] Like other dioxin-like compounds, the toxicity of HpCDF is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2][3] This interaction initiates a cascade of cellular and molecular events that can lead to a range of adverse health effects, including immunotoxicity, developmental toxicity, and potential carcinogenicity. This technical guide provides a comprehensive overview of the toxicological profile of 1,2,3,4,6,7,8-HpCDF, with a focus on its mechanism of action, available quantitative toxicity data, and relevant experimental methodologies. Due to a scarcity of data specific to this congener, information from closely related compounds is included to provide a broader understanding of its potential toxicology.

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary mechanism by which 1,2,3,4,6,7,8-HpCDF exerts its toxic effects is through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins.[4] In its inactive state, the AhR resides in the cytoplasm as part of a protein complex.[2][5][6]

The canonical AhR signaling pathway proceeds as follows:

-

Ligand Binding: HpCDF, being a lipophilic molecule, can cross the cell membrane and bind to the ligand-binding pocket of the AhR in the cytoplasm.

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of chaperone proteins such as heat shock protein 90 (HSP90), X-associated protein 2 (XAP2, also known as AIP or ARA9), and p23.[5][6][7] This unmasks a nuclear localization signal on the AhR, facilitating its translocation into the nucleus.[7]

-

Heterodimerization and DNA Binding: Inside the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[2][5] This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin-Responsive Elements (DREs) or Xenobiotic-Responsive Elements (XREs) located in the promoter regions of target genes.[5][7]

-

Gene Transcription: The binding of the AhR/ARNT complex to DREs initiates the transcription of a battery of genes, including those encoding for drug-metabolizing enzymes like cytochrome P450s (e.g., CYP1A1, CYP1A2, and CYP1B1).[2][5]

The persistent activation of this pathway by stable ligands like HpCDF can disrupt normal cellular processes and lead to a variety of toxic responses.

Quantitative Toxicological Data

Quantitative toxicological data for 1,2,3,4,6,7,8-HpCDF are limited. Much of the available information is derived from studies on related dioxin-like compounds. The following tables summarize the available data.

Table 1: Acute and Subchronic Toxicity Data

| Parameter | Species | Route | Value | Endpoint | Reference |

| ED50 | Mouse (C57BL/6) | Intraperitoneal | 0.011 µmol/kg | Decrease in splenic plaque-forming cells/spleen | [8] |

| ED50 | Mouse (C57BL/6) | Intraperitoneal | 0.018 µmol/kg | Decrease in splenic plaque-forming cells/10^6 viable cells | [8] |

| ED50 | Mouse (C57BL/6) | Intraperitoneal | 0.11 µmol/kg | Induction of Aryl Hydrocarbon Hydroxylase (AHH) activity | [8] |

| ED50 | Mouse (C57BL/6) | Intraperitoneal | 0.315 µmol/kg | Induction of Ethoxyresorufin-O-deethylase (EROD) activity | [8] |

| LD50 | Rat | Oral | > 1000 mg/kg | Acute lethality (for Heptachlor, a related compound) | [9] |

| NOAEL | Rat | Oral | 24 mg/kg/day | 90-day repeated dose toxicity (for a synthetic flavoring substance) | [10] |

| LOAEL | Rat | Oral | 0.03 mg/kg/day | Developmental immunological and neurological effects (for Heptachlor) | [11] |

Note: LD50, NOAEL, and LOAEL values are for related compounds and are provided for comparative purposes due to the lack of specific data for 1,2,3,4,6,7,8-HpCDF.

Table 2: Developmental Toxicity Data

| Species | Exposure | Dose | Effects | Reference |

| Rat | Gavage (single dose on gestation day 8, 10, or 12) | 30 µg/kg | Decreased fetal body weight (for 2,3,4,7,8-PeCDF) | [12] |

| Rat | Gavage (single dose on gestation day 8, 10, or 12) | 300 µg/kg | High embryo-fetal mortality (>80%), cleft palate (for 2,3,4,7,8-PeCDF) | [12] |

Note: Data presented is for a closely related pentachlorodibenzofuran (PeCDF) and is indicative of the potential developmental toxicity of HpCDF.

Experimental Protocols

In Vivo Immunotoxicity Assessment (Plaque-Forming Cell Assay)

The plaque-forming cell (PFC) assay is a common method to assess the effect of a substance on humoral immunity.

Objective: To determine the effect of 1,2,3,4,6,7,8-HpCDF on the primary antibody response to a T-cell-dependent antigen.

Methodology:

-

Animal Model: Male C57BL/6 mice are often used due to their well-characterized immune system.[3]

-

Dosing: Animals are administered 1,2,3,4,6,7,8-HpCDF (e.g., via intraperitoneal injection) at various dose levels, along with a vehicle control group.[8] Dosing can be a single administration or a repeated dosing regimen.[8]

-

Immunization: Several days after the final dose of HpCDF, mice are immunized with a T-cell-dependent antigen, such as sheep red blood cells (SRBCs).

-

Spleen Cell Preparation: Approximately 4-5 days after immunization, at the peak of the primary antibody response, the mice are euthanized, and their spleens are aseptically removed. Single-cell suspensions of splenocytes are prepared.

-

Plaque Assay: The splenocytes are mixed with SRBCs and a source of complement in a semi-solid agar (B569324) medium. In areas where an antibody-producing B-cell (plasma cell) is present, it will secrete antibodies that bind to the surrounding SRBCs. The addition of complement leads to the lysis of these antibody-coated SRBCs, creating a clear zone or "plaque" around the antibody-producing cell.

-

Data Analysis: The number of plaques is counted, and the results are expressed as the number of PFCs per spleen or per million spleen cells. A decrease in the number of PFCs in the treated groups compared to the control group indicates immunosuppression.

In Vitro Cytochrome P450 Induction Assay

This assay is used to determine the potential of a compound to induce the expression of CYP enzymes, a key event in the toxic mechanism of HpCDF.

Objective: To quantify the induction of CYP1A1/1A2 activity by 1,2,3,4,6,7,8-HpCDF in a relevant cell line.

Methodology:

-

Cell Culture: A suitable cell line, such as the rat hepatoma cell line H4IIE or primary hepatocytes, which express a functional AhR, is cultured.

-

Treatment: Cells are treated with various concentrations of 1,2,3,4,6,7,8-HpCDF, a positive control (e.g., 2,3,7,8-TCDD), and a vehicle control for a specified period (e.g., 24-72 hours).

-

Enzyme Activity Measurement (EROD Assay): The activity of CYP1A1 and CYP1A2 is often measured using the ethoxyresorufin-O-deethylase (EROD) assay.

-

The substrate, 7-ethoxyresorufin (B15458), is added to the cells.

-

CYP1A1/1A2 enzymes metabolize 7-ethoxyresorufin to resorufin (B1680543), a fluorescent product.

-

The fluorescence of resorufin is measured over time using a plate reader.

-

-

Data Analysis: The rate of resorufin formation is proportional to the enzyme activity. The results are typically expressed as fold induction over the vehicle control. Dose-response curves can be generated to determine the EC50 (the concentration that produces 50% of the maximal response).

Toxicological Effects

Based on its mechanism of action and data from related compounds, exposure to 1,2,3,4,6,7,8-HpCDF is associated with a range of toxicological effects.

Immunotoxicity

As demonstrated by the decrease in splenic plaque-forming cells, 1,2,3,4,6,7,8-HpCDF is immunotoxic in mice.[8] This suppression of the humoral immune response can lead to increased susceptibility to infections. The immunotoxic effects of dioxin-like compounds are primarily mediated by the AhR.[2]

Enzyme Induction

1,2,3,4,6,7,8-HpCDF is an inducer of hepatic microsomal enzymes, including aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD), which are activities associated with CYP1A enzymes.[8] While this is an adaptive response to xenobiotic exposure, chronic induction can lead to increased production of reactive metabolites from other compounds and disrupt normal cellular homeostasis.

Developmental and Reproductive Toxicity

Although specific data for 1,2,3,4,6,7,8-HpCDF are lacking, studies on related PCDFs have shown significant developmental and reproductive toxicity.[12] These effects can include embryo-fetal mortality, structural malformations such as cleft palate and hydronephrosis, and decreased fetal body weight.[12] These effects are often observed at doses that also cause maternal toxicity.[12]

Carcinogenicity

Polychlorinated dibenzofurans as a class are considered to be carcinogenic.[13] The mechanism is thought to be related to the chronic activation of the AhR, which can promote cell proliferation and inhibit apoptosis, leading to tumor promotion. A study on the related compound 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (B131705) (HpCDD) in rats showed an increase in squamous cell carcinoma of the lungs.[14]

Conclusion

This compound is a toxic compound that exerts its effects primarily through the activation of the Aryl Hydrocarbon Receptor signaling pathway. The available data, though limited for this specific congener, indicate a potential for immunotoxicity, developmental toxicity, and carcinogenicity. Further research is needed to fully characterize the toxicological profile of 1,2,3,4,6,7,8-HpCDF and to establish specific no-observed-adverse-effect levels and lowest-observed-adverse-effect levels for various endpoints. The information provided in this guide serves as a valuable resource for researchers and professionals involved in the assessment of risks associated with exposure to this and other dioxin-like compounds.

References

- 1. HEALTH EFFECTS - Toxicological Profile for Heptachlor and Heptachlor Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 4. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. Flowchart Creation [developer.mantidproject.org]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. medium.com [medium.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. A 90-day repeated oral dose toxicity study of four stereoisomers of 2,4-dimethyl-4-phenyltetrahydrofuran, a synthetic flavoring substance, in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. toolify.ai [toolify.ai]

- 13. Toxicology and carcinogenesis studies of 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) (Cas No. 57117-31-4) in female Harlan Sprague-Dawley rats (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chronic toxicity and carcinogenicity of 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin displays a distinct dose/time toxicity threshold (c x t = k) and a life-prolonging subthreshold effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioaccumulation Potential of 1,2,3,4,6,7,8-HpCDF in Ecosystems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) is a persistent, bioaccumulative, and toxic polychlorinated dibenzofuran (B1670420) (PCDF) congener. As an unintended byproduct of various industrial processes, its release into the environment poses a significant risk to ecosystems due to its lipophilic nature and resistance to metabolic degradation. This technical guide provides a comprehensive overview of the bioaccumulation potential of 1,2,3,4,6,7,8-HpCDF, synthesizing available quantitative data, detailing experimental methodologies for its assessment, and exploring the underlying toxicological mechanisms. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and evaluating the environmental risks associated with this compound.

Introduction

Polychlorinated dibenzofurans (PCDFs) are a class of halogenated aromatic hydrocarbons of significant environmental concern due to their persistence, toxicity, and potential for bioaccumulation. The congener 1,2,3,4,6,7,8-HpCDF (CAS Number: 67562-39-4) is characterized by its high lipophilicity and resistance to degradation, which are key factors driving its accumulation in the fatty tissues of organisms and subsequent magnification through the food web.[1][2] Understanding the bioaccumulation potential of this specific congener is crucial for assessing its environmental risk and for the development of effective risk management strategies.

The toxicity of 1,2,3,4,6,7,8-HpCDF, like other dioxin-like compounds, is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1] This guide will delve into the quantitative aspects of its bioaccumulation, the experimental protocols used for its measurement, and the molecular mechanisms underlying its toxic effects.

Quantitative Bioaccumulation Data

Quantitative data for the bioaccumulation of 1,2,3,4,6,7,8-HpCDF are limited. However, available data from field and laboratory studies provide insights into its potential to accumulate in aquatic organisms. The following tables summarize the available Biota-to-Sediment Accumulation Factors (BSAFs) for 1,2,3,4,6,7,8-HpCDF and Bioconcentration Factors (BCFs) for the closely related congener, 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD), which can serve as a comparative reference.

Table 1: Biota-to-Sediment Accumulation Factors (BSAFs) for 1,2,3,4,6,7,8-HpCDF in Hediste diversicolor

| Site | Sediment Concentration (pg/g dw) | Tissue Concentration (pg/g dw) | BSAF | Reference |

| BR | 139 | 1.8 | 0.013 | [3] |

| SA | 6061 | 281 | 0.046 | [3] |

| OS | 163 | 1.4 | 0.009 | [3] |

| DE | 47 | 0.3 | 0.006 | [3] |

| CE | 24 | 0.2 | 0.008 | [3] |

Note: BSAF values are calculated as the ratio of the concentration in the organism to the concentration in the sediment on a dry weight basis.

Table 2: Bioconcentration Factors (BCFs) for 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) in Fish Species

| Species | Exposure Duration (days) | BCF | Reference |

| Rainbow trout (Oncorhynchus mykiss) | 5 | 1,059 - 1,790 | [4] |

| Fathead minnow (Pimephales promelas) | 5 | 513 - 515 | [4] |

Note: Data for the structurally similar 1,2,3,4,6,7,8-HpCDD are included for comparative purposes due to the scarcity of direct BCF data for 1,2,3,4,6,7,8-HpCDF.

Experimental Protocols

The assessment of the bioaccumulation potential of 1,2,3,4,6,7,8-HpCDF typically follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Fish Bioaccumulation Studies (OECD Guideline 305)

The OECD Guideline 305 provides a framework for assessing the bioconcentration and biomagnification of chemicals in fish through aqueous or dietary exposure.[5][6][7]

Aqueous Exposure Bioaccumulation Test:

-

Objective: To determine the Bioconcentration Factor (BCF).

-

Principle: Fish are exposed to the test substance dissolved in water at a constant concentration during an uptake phase, followed by a depuration phase in clean water.

-

Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), and Zebrafish (Danio rerio).[1]

-

Uptake Phase: Fish are exposed to at least two concentrations of the test substance, typically for 28 days or until a steady state is reached.

-

Depuration Phase: Fish are transferred to clean water for a period that is typically half the duration of the uptake phase.

-

Sampling and Analysis: Fish and water samples are collected at regular intervals during both phases. The concentration of 1,2,3,4,6,7,8-HpCDF is measured using high-resolution gas chromatography/mass spectrometry (HRGC/MS).[1]

-

Data Analysis: The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at a steady state. A kinetic BCF can also be determined from the uptake and depuration rate constants.[1]

Dietary Exposure Bioaccumulation Test:

-

Objective: To determine the Biomagnification Factor (BMF).

-

Principle: This method is suitable for substances with low water solubility. Fish are exposed to the test substance through their diet.

-

Procedure:

-

Test Substance Preparation: 1,2,3,4,6,7,8-HpCDF is incorporated into fish food at a known concentration.

-

Acclimation: Fish are acclimated to laboratory conditions and a control diet.

-

Uptake Phase: Fish are fed the treated food for a set period (e.g., 28 days).

-

Depuration Phase: Fish are then fed a control diet to allow for elimination of the substance.

-

Sampling and Analysis: Fish are sampled at various time points during both phases for analysis of the test substance.[1]

-

Sediment Bioaccumulation Test

For benthic organisms, exposure through sediment is a critical pathway.

-

Objective: To determine the Biota-Sediment Accumulation Factor (BSAF).

-

Principle: Benthic invertebrates are exposed to contaminated sediment in a controlled laboratory setting.

-

Test Organisms: Species such as the freshwater oligochaete Lumbriculus variegatus or the mayfly Hexagenia spp. are often used.[1]

-

Procedure:

-

Sediment is either collected from a contaminated site or spiked with 1,2,3,4,6,7,8-HpCDF in the laboratory.

-

Test organisms are introduced into chambers containing the sediment and overlying clean water for a typical exposure duration of 28 days.

-

At the end of the exposure, organisms are collected, and their gut contents may be purged.

-

The concentrations of the substance in the organisms and the sediment are measured.[1]

-

-

Data Analysis: The BSAF is calculated as the lipid-normalized concentration in the organism divided by the organic carbon-normalized concentration in the sediment.[1]

Analytical Methodology (EPA Method 8280B)

EPA Method 8280B is a high-resolution gas chromatography/low-resolution mass spectrometry (HRGC/LRMS) method for the detection and quantification of PCDDs and PCDFs, including 1,2,3,4,6,7,8-HpCDF, in various matrices such as water, soil, sediment, and biological tissues.[3][8][9][10]

-

Extraction: Matrix-specific extraction procedures are used. For biological tissues, this typically involves solvent extraction followed by a multi-step cleanup process to remove interfering compounds.

-

Cleanup: Cleanup procedures may include acid-base washing and column chromatography (e.g., silica (B1680970) gel, alumina, carbon).[9]

-

Analysis: The cleaned extract is analyzed by HRGC/LRMS. The use of isotopically labeled internal standards is crucial for accurate quantification.

-

Quantification: The concentration of 1,2,3,4,6,7,8-HpCDF is determined by comparing the response of the native compound to that of its corresponding labeled internal standard.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of toxicity for 1,2,3,4,6,7,8-HpCDF is through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that mediates the toxic effects of many halogenated aromatic hydrocarbons.[1]

Steps in the AhR Signaling Pathway:

-

Ligand Binding: 1,2,3,4,6,7,8-HpCDF, being a lipophilic molecule, can diffuse across the cell membrane and bind to the AhR located in the cytoplasm.

-

Conformational Change and Nuclear Translocation: Upon binding, the AhR undergoes a conformational change, dissociates from chaperone proteins (such as Hsp90), and translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the ligand-AhR complex dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: Binding of the AhR/ARNT complex to XREs initiates the transcription of a battery of genes, including those encoding for drug-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1).

-

Toxic Effects: The induction of these genes and the subsequent alteration of cellular processes lead to a wide range of toxic effects, including developmental and reproductive toxicity, immunotoxicity, and carcinogenicity.[1]

Mandatory Visualizations

Caption: Generalized workflow for a fish bioaccumulation study.

Caption: Environmental fate and bioaccumulation pathways of 1,2,3,4,6,7,8-HpCDF.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

1,2,3,4,6,7,8-HpCDF exhibits the characteristics of a substance with a high potential for bioaccumulation in ecosystems, primarily driven by its lipophilicity and resistance to degradation. While specific quantitative bioaccumulation data for this congener remain somewhat limited, the available information, supported by data from related compounds, indicates a significant risk of accumulation in aquatic biota and magnification through the food web. The primary mechanism of its toxicity is through the activation of the AhR signaling pathway. Further research is warranted to generate more comprehensive BCF, BAF, and BMF data for 1,2,3,4,6,7,8-HpCDF in a wider range of species to refine environmental risk assessments. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting such studies.

References

- 1. Bioaccumulation of polychlorinated dibenzo-p-dioxins and dibenzofurans in the foodweb of Ya-Er Lake area, China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]

- 3. NEMI Method Summary - 8280B [nemi.gov]

- 4. portal.fis.tum.de [portal.fis.tum.de]

- 5. oecd.org [oecd.org]

- 6. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 7. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

- 10. epa.gov [epa.gov]

- 11. Relative contributions of affinity and intrinsic efficacy to aryl hydrocarbon receptor ligand potency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Historical Context of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical context surrounding the discovery of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF), a specific congener of polychlorinated dibenzofurans (PCDFs). The discovery of this compound is intrinsically linked to the investigation of major public health crises involving polychlorinated biphenyls (PCBs) and the advancement of analytical chemistry techniques in the 1970s and early 1980s.

Introduction: The Emergence of Polychlorinated Dibenzofurans as Environmental Contaminants

The story of 1,2,3,4,6,7,8-HpCDF's discovery begins not as a targeted search for this specific molecule, but as a consequence of investigating the toxic effects of commercial PCB mixtures. In the late 1960s and 1970s, scientists began to understand that the severe toxicity observed in incidents of PCB contamination was not solely due to the PCBs themselves, but also to highly toxic contaminants present in these mixtures. Among the most significant of these contaminants were the polychlorinated dibenzofurans (PCDFs).

A pivotal event that catalyzed research into PCDFs was the "Yusho" (oil disease) incident in Japan in 1968.[1] This mass food poisoning was caused by the consumption of rice bran oil contaminated with a commercial PCB mixture (Kanechlor 400) that had been used as a heat transfer fluid.[1] Initial investigations focused on PCBs as the causative agents, but the severity of the symptoms, including severe skin lesions (chloracne), reproductive disorders, and immune system suppression, suggested the presence of more potent toxins.

Subsequent, more detailed analyses of the Yusho oil and tissues from affected individuals revealed the presence of PCDFs, which were formed when the PCBs were heated.[2] This discovery shifted the focus of many researchers towards identifying the specific PCDF congeners present in these samples and understanding their toxicological significance.

The "Yusho" Incident: The Primary Context for HpCDF's Identification

The investigation into the Yusho incident became the primary driver for the development of analytical methods capable of separating and identifying individual PCDF congeners. Researchers like Yoshito Masuda, H. Yoshimura, Christoffer Rappe, and Hans-Rudolf Buser were at the forefront of this analytical challenge. Their work throughout the 1970s and early 1980s led to the identification of a complex mixture of PCDF congeners in the Yusho oil and in the tissues of patients.[3]

While earlier studies in the 1970s identified groups of PCDFs based on their degree of chlorination, the development of high-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS) allowed for the separation and identification of specific isomers. It was within this context of analyzing Yusho samples that this compound, along with other heptachlorinated isomers, was first identified.

Experimental Protocols for the Discovery and Identification of 1,2,3,4,6,7,8-HpCDF

The identification of 1,2,3,4,6,7,8-HpCDF in complex environmental and biological matrices during the 1970s and early 1980s was a significant analytical achievement. The experimental workflow involved a multi-step process of extraction, cleanup, and instrumental analysis. While specific protocols varied between laboratories, the general approach is outlined below.

3.1. Sample Extraction and Cleanup

The initial step involved extracting the lipophilic PCDFs from the sample matrix (e.g., contaminated rice oil, adipose tissue, or liver tissue). This was typically achieved using solvent extraction methods. The resulting extract contained a complex mixture of lipids, PCBs, and other chlorinated organic compounds, which required extensive cleanup to isolate the PCDFs.

The cleanup process often involved multiple column chromatography steps. A common sequence included:

-

Alumina column chromatography: To remove the bulk of the lipids.

-

Silica gel column chromatography: For further separation of PCDFs from other chlorinated compounds.

-

Carbon column chromatography: This was a crucial step for separating PCDFs from PCBs based on their planarity.

3.2. Instrumental Analysis: High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS)

The definitive identification and quantification of 1,2,3,4,6,7,8-HpCDF was made possible by the application of HRGC-MS.

-

High-Resolution Gas Chromatography (HRGC): Capillary columns with various stationary phases were used to separate the different PCDF congeners based on their volatility and polarity. The separation of the numerous heptachlorodibenzofuran isomers was a significant challenge that pushed the development of more efficient capillary columns.

-

Mass Spectrometry (MS): Following separation by GC, the molecules were ionized and their mass-to-charge ratio was determined. For chlorinated compounds like HpCDF, mass spectrometry is particularly powerful due to the characteristic isotopic pattern of chlorine (35Cl and 37Cl). The mass spectrum of a heptachlorinated dibenzofuran (B1670420) would show a characteristic cluster of ions corresponding to the molecular ion containing seven chlorine atoms. High-resolution mass spectrometry allowed for the determination of the exact mass of the molecule, further confirming its elemental composition.

The identification of 1,2,3,4,6,7,8-HpCDF was confirmed by comparing its gas chromatographic retention time and mass spectrum to those of an authentic, synthesized standard.

Quantitative Data from Early Analyses of Yusho Samples

| PCDF Congener | Adipose Tissue (ppb) | Liver (ppb) |

| 2,3,7,8-Tetrachlorodibenzofuran | ND - 0.5 | ND - 1.2 |

| 1,2,4,7,8-Pentachlorodibenzofuran | 0.1 - 1.0 | 0.2 - 3.5 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 1.5 - 5.0 | 2.0 - 15.0 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 0.5 - 2.5 | 0.8 - 8.0 |

| This compound | Present | Present |

| Octachlorodibenzofuran | ND - 1.0 | ND - 2.0 |

ND: Not Detected. Data is compiled from various studies on Yusho patients and is intended to be representative of the concentration ranges observed.

Visualizations

5.1. Logical Relationship: From Incident to Discovery

Caption: Logical flow from the Yusho incident to the discovery of 1,2,3,4,6,7,8-HpCDF.

5.2. Experimental Workflow: PCDF Analysis in the 1970s-1980s

Caption: Generalized experimental workflow for the analysis of PCDFs in the 1970s-1980s.

Conclusion

The discovery of this compound was not the result of a targeted search but a crucial finding in the broader investigation into the chemical culprits of the Yusho poisoning incident. This historical context is a powerful example of how environmental and public health crises can drive significant advancements in analytical science. The identification of HpCDF and other PCDF congeners underscored the importance of congener-specific analysis in toxicology and risk assessment. The methodologies developed during this period laid the foundation for the routine analysis of dioxins and related compounds that is essential for environmental monitoring and human health protection today.

References

An In-depth Technical Guide to the Structural Characterization of 1,2,3,4,6,7,8-Heptachlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF), a class of persistent organic pollutants. These compounds are not intentionally produced but are formed as byproducts in various industrial processes, such as waste incineration and the manufacturing of certain chemicals. Due to their lipophilicity and resistance to degradation, PCDFs bioaccumulate in the food chain, posing a risk to human health and the environment. The toxicity of many PCDFs is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This guide provides a comprehensive overview of the structural characterization of 1,2,3,4,6,7,8-HpCDF, including its physicochemical properties, spectroscopic data, and the analytical methods employed for its identification and quantification.

Physicochemical and Structural Properties

The fundamental physicochemical and structural properties of 1,2,3,4,6,7,8-HpCDF are summarized in the table below. This information is crucial for understanding its environmental fate and for the development of analytical methods.

| Property | Value |

| Molecular Formula | C₁₂HCl₇O |

| Molecular Weight | 409.307 g/mol [1][2] |

| CAS Number | 67562-39-4[1][3][4] |

| IUPAC Name | This compound[3] |

| Synonyms | 1,2,3,4,6,7,8-HpCDF, PCDF 131[3][4] |

| Physical State | Solid[4] |

| Solubility | Slightly soluble in chloroform (B151607) upon heating; slightly soluble in methanol.[4] |

Spectroscopic and Crystallographic Data

Mass Spectrometry

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for the detection and quantification of 1,2,3,4,6,7,8-HpCDF. The electron ionization (EI) mass spectrum of 1,2,3,4,6,7,8-HpCDF is characterized by a prominent molecular ion peak and a typical isotopic pattern due to the presence of seven chlorine atoms. The table below lists the expected major ions in the mass spectrum.

| m/z | Ion |

| 408 | [M]⁺ (most abundant isotope) |

| 410 | [M+2]⁺ |

| 373 | [M-Cl]⁺ |

| 338 | [M-2Cl]⁺ or [M-Cl-CO]⁺ |

| 275 | [Fragment] |

Experimental Protocols

The definitive analytical method for the determination of 1,2,3,4,6,7,8-HpCDF is the United States Environmental Protection Agency (US EPA) Method 1613B. This method provides procedures for the analysis of tetra- through octa-chlorinated dibenzo-p-dioxins and dibenzofurans by isotope dilution HRGC-HRMS.

Sample Preparation and Extraction

-

Fortification: The sample is fortified with a ¹³C₁₂-labeled 1,2,3,4,6,7,8-HpCDF internal standard.

-

Extraction: The extraction method depends on the sample matrix.

-

Water: Samples are extracted using solid-phase extraction (SPE) or liquid-liquid extraction.

-

Soil/Sediment: Samples are typically extracted using a Soxhlet apparatus with a suitable solvent like toluene.

-

Tissue: Samples are homogenized and extracted with a solvent mixture, often followed by lipid removal steps.

-

-

Cleanup: The extract is subjected to a rigorous cleanup procedure to remove interfering compounds. This multi-step process may include:

-

Acid/base washing.

-

Alumina column chromatography.

-

Silica gel column chromatography.

-

Carbon column chromatography.

-

HRGC-HRMS Analysis

-

Gas Chromatography:

-

Column: A high-resolution capillary column, such as a 60 m DB-5 or equivalent, is used to separate the different PCDF congeners.

-

Injector: Splitless injection is typically employed to achieve maximum sensitivity.

-

Temperature Program: A slow temperature ramp is used to ensure the separation of closely eluting isomers.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Resolution: A mass resolution of ≥10,000 is required to distinguish the analytes from potential interferences.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor the characteristic ions of the native and labeled 1,2,3,4,6,7,8-HpCDF.

-

Biological Activity and Signaling Pathway

As a dioxin-like compound, 1,2,3,4,6,7,8-HpCDF exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 1,2,3,4,6,7,8-HpCDF.

Experimental Workflow for HRGC-HRMS Analysis

Caption: General experimental workflow for the analysis of 1,2,3,4,6,7,8-HpCDF by HRGC-HRMS.

References

An In-depth Technical Guide to 1,2,3,4,6,7,8-Heptachlorodibenzofuran (CAS: 67562-39-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, toxicological profile, and analytical methodologies for 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF). As a member of the polychlorinated dibenzofurans (PCDFs), this compound is of significant interest to researchers in environmental science, toxicology, and drug development due to its persistence, bioaccumulative potential, and dioxin-like toxicity. This document summarizes key quantitative data in structured tables, details experimental protocols for its analysis, and provides a visualization of its primary mechanism of action through the aryl hydrocarbon receptor (AhR) signaling pathway.

Physicochemical Properties

This compound is a solid, highly chlorinated organic compound.[1] Its lipophilic nature contributes to its environmental persistence and bioaccumulation in fatty tissues.[2][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67562-39-4 | [1][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₁₂HCl₇O | [1][2][4][5][6][7][8][9][10] |

| Molecular Weight | 409.31 g/mol | [2][4][5][7][12][13] |

| Appearance | Solid | [1][8] |

| Solubility | Chloroform: Slightly soluble upon heating; Methanol: Slightly soluble | [1][8] |

| LogP (Octanol-Water Partition Coefficient) | 7.9 (Computed) | [12][13] |

| Henry's Law Constant (Hscp at 298.15 K) | 7.0×10⁻¹ mol/(m³Pa) | [14] |

Toxicological Profile

The toxicity of 1,2,3,4,6,7,8-HpCDF is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR).[12] Like other dioxin-like compounds, its binding to AhR initiates a cascade of transcriptional events leading to a range of adverse health effects.

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

1,2,3,4,6,7,8-HpCDF, being a lipophilic molecule, can diffuse across the cell membrane into the cytoplasm. In the cytoplasm, it binds to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that is part of a cytosolic complex with heat shock protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and other co-chaperones.[12]

Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal. The ligand-AhR complex then translocates into the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes. This binding event recruits co-activators and initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as cytochrome P450 enzymes CYP1A1 and CYP1B1.[4][12][15] The induction of these enzymes is a hallmark of exposure to dioxin-like compounds. The sustained activation of this pathway can lead to a variety of toxic responses, including immunotoxicity, developmental and reproductive toxicity, and carcinogenicity.[12]

Quantitative Toxicological Data

Table 2: Acute Toxicity Data for a Related Heptachlorinated Dioxin

| Compound | Species | Route | Value | Source |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin | Guinea pig | Oral | > 600 µg/kg | [6] |

Experimental Protocols: Analysis of this compound

The standard analytical method for the determination of 1,2,3,4,6,7,8-HpCDF in various environmental matrices is based on high-resolution gas chromatography/mass spectrometry (HRGC/MS), as detailed in EPA Methods 8280A and 8280B.[16][17]

Sample Preparation and Extraction

The extraction procedure varies depending on the sample matrix (e.g., water, soil, sludge). A general workflow involves:

-

Spiking: The sample is spiked with a solution containing isotopically labeled internal standards, including a labeled analog of 1,2,3,4,6,7,8-HpCDF.

-

Extraction:

-

Water Samples: Extraction is typically performed using a separatory funnel or continuous liquid-liquid extraction with a suitable organic solvent like methylene (B1212753) chloride.

-

Solid Samples (Soil, Sediment, Sludge): Extraction is commonly carried out using a Soxhlet apparatus with a solvent such as toluene (B28343) or a hexane/acetone mixture.

-

-

Drying and Concentration: The extract is dried using anhydrous sodium sulfate (B86663) and then concentrated to a small volume using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.

Cleanup

Due to the complexity of environmental samples and the low concentrations of target analytes, a multi-step cleanup procedure is essential to remove interfering compounds. This typically involves:

-

Acid/Base Washing: The concentrated extract is washed with concentrated sulfuric acid and then with a basic solution to remove acidic and basic interferences.

-

Column Chromatography: The extract is passed through a series of chromatographic columns for further purification. Common adsorbents include:

-

Silica gel: To remove non-polar interferences.

-

Alumina: For further fractionation.

-

Carbon column: To separate PCDFs from other polychlorinated compounds like PCBs.

-

Instrumental Analysis

-

Gas Chromatography (GC):

-

Column: A high-resolution capillary column, such as a DB-5 or equivalent, is used for the separation of the different PCDF congeners.[17]

-

Temperature Program: A programmed temperature gradient is employed to ensure the elution and separation of the target analytes.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron impact (EI) ionization at 70 eV is typically used.

-

Detection: A high-resolution mass spectrometer is operated in the selected ion monitoring (SIM) mode to achieve the required sensitivity and selectivity for detecting the specific ions of 1,2,3,4,6,7,8-HpCDF and its labeled internal standard.[17]

-

Quantification

Quantification is performed using the isotope dilution method. The concentration of the native 1,2,3,4,6,7,8-HpCDF is calculated by comparing its response to the response of the corresponding isotopically labeled internal standard that was added at the beginning of the sample preparation.

Visualizations

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by 1,2,3,4,6,7,8-HpCDF.

Experimental Workflow for the Analysis of 1,2,3,4,6,7,8-HpCDF

Caption: General experimental workflow for the analysis of 1,2,3,4,6,7,8-HpCDF in environmental samples.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound (¹³Cââ, 99%) 50 µg/mL in nonane - Cambridge Isotope Laboratories, EF-974 [isotope.com]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 67562-39-4 [chemicalbook.com]

- 6. 1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin | C12HCl7O2 | CID 37270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. usbio.net [usbio.net]

- 10. This compound [webbook.nist.gov]

- 11. This compound - OEHHA [oehha.ca.gov]

- 12. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 13. This compound | C12HCl7O | CID 38199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Henry's Law Constants [henry.mpch-mainz.gwdg.de]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. studylib.net [studylib.net]

- 17. epa.gov [epa.gov]

The Unwanted Fingerprint: A Technical Guide to 1,2,3,4,6,7,8-HpCDF in Industrial Byproducts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the occurrence of 1,2,3,4,6,7,8-heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF), a persistent and toxic polychlorinated dibenzofuran (B1670420) (PCDF), in various industrial byproducts. This document provides a comprehensive overview of its formation, quantitative data on its presence in different industrial waste streams, and detailed analytical methodologies for its detection, aimed at supporting research and development efforts in environmental science and toxicology.

Introduction to 1,2,3,4,6,7,8-HpCDF

1,2,3,4,6,7,8-HpCDF is a specific congener of the PCDF family, which are known for their environmental persistence, bioaccumulative potential, and toxicity.[1][2] These compounds are not intentionally produced but are formed as unintentional byproducts in a variety of industrial processes, particularly those involving chlorine and high temperatures, such as chemical manufacturing and incineration.[3][4] Due to its toxicological profile, the presence of 1,2,3,4,6,7,8-HpCDF in industrial byproducts is a significant environmental and health concern.

Formation Pathways of 1,2,3,4,6,7,8-HpCDF in Industrial Processes

The formation of 1,2,3,4,6,7,8-HpCDF and other PCDFs in industrial settings primarily occurs through two main pathways:

-

Precursor-Mediated Synthesis: This pathway involves the chemical transformation of precursor compounds, such as chlorophenols and chlorobenzenes, at elevated temperatures.[5] These precursors can undergo condensation and cyclization reactions to form the dibenzofuran backbone, which is subsequently chlorinated. The specific arrangement of chlorine atoms on the precursor molecules influences the final congener profile of the PCDFs formed. For instance, the condensation of two chlorophenol molecules is a key step in the formation of PCDFs.[6]

-

De Novo Synthesis: This process involves the formation of PCDFs from elemental carbon, chlorine, and oxygen in the presence of a metal catalyst, typically copper, at temperatures ranging from 250 to 450°C.[5] This pathway is significant in combustion processes where a carbonaceous matrix, a chlorine source, and catalytic metals are present, such as in municipal and industrial waste incinerators.

The following diagram illustrates the generalized formation pathways of PCDFs, including 1,2,3,4,6,7,8-HpCDF, in industrial thermal processes.

Quantitative Occurrence of 1,2,3,4,6,7,8-HpCDF in Industrial Byproducts

The concentration of 1,2,3,4,6,7,8-HpCDF in industrial byproducts can vary significantly depending on the specific industrial process, the raw materials used, and the operating conditions. The following table summarizes quantitative data from various studies.

| Industrial Byproduct | Industry Type | Concentration of 1,2,3,4,6,7,8-HpCDF | Reference |

| Fly Ash | Pesticide Plant | 12% of total PCDD/Fs | [7] |

| Fly Ash | Hospital Solid Waste Incinerator | 13.8% of total PCDD/F mass | [8] |

| Industrial Sewage Sludge | Various Industrial Discharges | Heptachlorodibenzofurans (HpCDFs) were a dominant homologue group. | [7] |

| Domestic Sewage Sludge | Municipal Wastewater Treatment | Heptachlorodibenzofurans (HpCDFs) were the dominant PCDF homologue. | [7] |

| Waste from Amalgam Electrolysis | Chlor-alkali Plant | PCDD/F concentrations up to 3,985 ng I-TEQ/g in sludge. | [9] |

Experimental Protocol for the Analysis of 1,2,3,4,6,7,8-HpCDF in Industrial Byproducts

The standard method for the analysis of PCDDs and PCDFs, including 1,2,3,4,6,7,8-HpCDF, in various environmental and industrial matrices is the United States Environmental Protection Agency (US EPA) Method 8290A.[6][10][11][12][13] This method utilizes high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) to achieve the low detection limits required for these toxic compounds.

Summary of EPA Method 8290A

This procedure involves matrix-specific extraction, analyte-specific cleanup, and analysis by HRGC/HRMS.

Step-by-Step Methodology

-

Sample Preparation and Extraction:

-